molecular formula C7H4FNaO2 B7768786 sodium;4-fluorobenzoate

sodium;4-fluorobenzoate

Cat. No.: B7768786
M. Wt: 162.09 g/mol
InChI Key: BXUFZAPBZADONQ-UHFFFAOYSA-M
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Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, is a rapidly expanding field due to the profound effects that fluorine substitution can have on the physical, chemical, and biological properties of a molecule. wikipedia.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts high thermal and chemical stability to fluorinated compounds. wikipedia.org In this context, sodium;4-fluorobenzoate (B1226621) serves as a key building block and a model compound for understanding the influence of fluorine on aromatic systems. The introduction of fluorine can alter a molecule's acidity, lipophilicity, and metabolic stability, properties that are of paramount importance in the development of pharmaceuticals and agrochemicals. wikipedia.orghokudai.ac.jp Research in this area often focuses on developing new methods for the synthesis of fluorinated aromatic compounds, including the decarboxylative fluorination of aromatic carboxylic acids. ukri.orgresearchgate.net

Role as a Carboxylate Derivative in Synthetic and Structural Chemistry

As a carboxylate derivative, sodium;4-fluorobenzoate participates in a wide array of chemical transformations. It can be used in the synthesis of more complex molecules, such as esters and amides. nih.govglobalscientificjournal.com For instance, it has been used in the synthesis of propargyl 4-[18F]fluorobenzoate, a prosthetic group for the fluorine-18 (B77423) radiolabeling of biomolecules via click chemistry. nih.gov

Overview of Key Research Areas Pertaining to Aromatic Fluorinated Carboxylates

The broader class of aromatic fluorinated carboxylates, to which this compound belongs, is a focal point of several key research areas:

Development of Novel Synthetic Methodologies: A significant area of research is the creation of efficient and selective methods for synthesizing fluorinated aromatic carboxylic acids and their derivatives. hokudai.ac.jpukri.orgresearchgate.net This includes techniques like organic electrolysis and photocatalytic radical decarboxylative fluorination. hokudai.ac.jpresearchgate.net

Metal-Organic Frameworks (MOFs): Fluorinated carboxylates are used as organic linkers in the construction of MOFs. uni-koeln.de The fluorine atoms can influence the geometry of the linker and the host-guest interactions within the pores of the material, which is crucial for applications in gas storage, separation, and catalysis. uni-koeln.de

Catalysis: Fluorinated aromatic carboxylic acids and their derivatives are being investigated as catalysts and in the optimization of catalytic processes. For example, the esterification of fluorinated aromatic carboxylic acids has been studied using heterogeneous catalysts. rsc.org

Environmental and Biological Studies: The degradation pathways of fluorinated aromatic compounds are of environmental interest. fluorideresearch.org Additionally, the biological activity of compounds derived from fluorinated benzoic acids is an active area of research in medicinal chemistry. globalscientificjournal.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 499-90-1
Molecular Formula C₇H₄FNaO₂
Molecular Weight 162.09 g/mol
Appearance White solid
Synonyms Sodium 4-fluorobenzoate, p-Fluorobenzoic acid sodium salt

Properties

IUPAC Name

sodium;4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUFZAPBZADONQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Sodium;4 Fluorobenzoate and Its Precursors/derivatives

Classical and Established Synthetic Routes to 4-Fluorobenzoic Acid and its Salts

The conventional synthesis of 4-fluorobenzoic acid, the direct precursor to sodium;4-fluorobenzoate (B1226621), is a well-documented process. It typically begins with the synthesis of an aldehyde precursor, which is then oxidized to the corresponding carboxylic acid before being converted into its sodium salt.

4-Fluorobenzaldehyde is a critical intermediate in the production of 4-fluorobenzoic acid. A variety of synthetic methods have been developed for its preparation, each with distinct advantages and limitations. Early methods included the oxidation of p-fluorotoluene or p-fluorobenzyl alcohol, and the reduction of p-fluorobenzonitrile mdpi.com. However, issues such as unstable intermediates and the use of toxic reagents have led to the development of more scalable and economically viable routes mdpi.com.

One prominent method is the halogen-exchange reaction , where 4-chlorobenzaldehyde is converted to 4-fluorobenzaldehyde nih.gov. This reaction is often performed using spray-dried potassium fluoride (B91410) in the presence of catalysts like tetraphenylphosphonium bromide and 18-crown-6 at high temperatures . Various solvents such as sulfolane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can be employed, along with a range of phase-transfer catalysts to facilitate the reaction plos.org.

Another industrially relevant approach involves the chlorination of p-fluorotoluene followed by hydrolysis to yield the aldehyde mdpi.com. Additionally, 4-fluorobenzaldehyde can be produced from fluorobenzene and carbon monoxide in the presence of a strong Lewis acid and a hydrogen halide catalyst acs.org.

Table 1: Comparison of Synthetic Routes to 4-Fluorobenzaldehyde
MethodStarting MaterialsKey Reagents/ConditionsReference
Halogen Exchange4-ChlorobenzaldehydePotassium fluoride, Phase-transfer catalyst (e.g., Ph4PBr, 18-crown-6), High temperature (230°C) nih.govplos.org
Chlorination/Hydrolysisp-FluorotolueneChlorine gas, Catalyst, Water, Heat (100-150°C) mdpi.com
Formylation of FluorobenzeneFluorobenzeneCarbon monoxide, Strong Lewis acid (e.g., AlCl3), Hydrogen halide acs.org
Oxidation of p-Fluorotoluenep-FluorotolueneOxidizing agent (e.g., Chromic acid, Potassium permanganate) mdpi.comnih.gov

Once 4-fluorobenzaldehyde is obtained, the next step is its oxidation to form 4-fluorobenzoic acid. This transformation is a standard procedure in organic synthesis. Several oxidizing agents can be employed for this purpose. For instance, potassium permanganate or chromic acid can effectively oxidize the aldehyde group to a carboxylic acid nih.gov. The direct oxidation of p-fluorotoluene using these same reagents is also a viable route to 4-fluorobenzoic acid, bypassing the isolation of the aldehyde intermediate nih.gov.

Another established method is the Schiemann reaction , where 4-aminobenzoic acid is converted to a diazonium salt, followed by the introduction of fluoride using tetrafluoroborate. The resulting ester is then hydrolyzed to yield 4-fluorobenzoic acid mdpi.com.

The final step in the classical synthesis is the formation of the sodium salt, sodium;4-fluorobenzoate. This is typically achieved through a straightforward acid-base neutralization reaction. 4-fluorobenzoic acid is treated with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, in a suitable solvent, often water or an alcohol-water mixture.

Purification of the resulting salt is critical to ensure high purity. A common strategy for the purification of the parent acid involves dissolving the crude product in a hot solution of potassium carbonate, treating it with activated carbon (like Norite) to remove colored impurities, followed by filtration. The purified 4-fluorobenzoic acid is then precipitated by adding a strong acid like hydrochloric acid nih.gov. After isolation, the purified acid can be converted to its sodium salt. Alternatively, the salt itself can be purified by recrystallization from an appropriate solvent system. The final product is typically a white solid mdpi.com.

Radiosynthesis of Fluorine-18 (B77423) Labeled Derivatives (e.g., [¹⁸F]SFB)

The synthesis of fluorine-18 (¹⁸F) labeled derivatives of 4-fluorobenzoic acid is of paramount importance for Positron Emission Tomography (PET) imaging. N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is a key prosthetic group used to label proteins and peptides with ¹⁸F nih.govnih.gov.

The most common method for producing [¹⁸F]SFB is a multi-step synthesis starting from cyclotron-produced [¹⁸F]fluoride ion mdpi.com. The traditional synthesis, first reported in 1992, involves a three-step procedure:

Nucleophilic Aromatic Substitution : A precursor, such as 4-formyl-N,N,N-trimethylanilinium triflate, is reacted with the [¹⁸F]fluoride ion to produce 4-[¹⁸F]fluorobenzaldehyde mdpi.comnih.gov.

Oxidation : The resulting 4-[¹⁸F]fluorobenzaldehyde is oxidized to 4-[¹⁸F]fluorobenzoic acid nih.gov.

Activation : The carboxylic acid is then activated, for example with N,N'-disuccinimidyl carbonate or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TSTU), to form the final product, [¹⁸F]SFB nih.govplos.orgsnmjournals.org.

This entire process, including purification, typically takes around 80-100 minutes, with decay-corrected radiochemical yields in the range of 25-35% mdpi.comnih.gov.

To improve yields, reduce synthesis time, and simplify automation, significant research has focused on developing advanced radiosynthetic strategies.

One-step methods have been developed using highly reactive precursors like diaryliodonium salts or spirocyclic iodonium ylides mdpi.comnih.govsnmjournals.org. These precursors undergo rapid nucleophilic [¹⁸F]fluorination, allowing for the direct formation of [¹⁸F]SFB in a single chemical step, which simplifies the process and potentially avoids volatile radioactive byproducts nih.govsnmjournals.org.

Copper-mediated radiofluorination has emerged as a powerful and versatile tool. This method allows for the ¹⁸F-labeling of arenes that are not activated towards traditional nucleophilic aromatic substitution nih.gov. Precursors such as pinacol-derived aryl boronic esters (arylBPin) or arylstannanes are reacted with [¹⁸F]KF in the presence of a copper catalyst, like [Cu(OTf)₂(py)₄] acs.orgmdpi.comnih.gov. This technique is compatible with a wide range of functional groups and has been successfully applied to the synthesis of various clinically relevant radiotracers acs.orgnih.gov.

Microfluidic synthesis represents a significant technological advancement. By performing the multi-step synthesis on a microfluidic chip, reaction times can be drastically reduced, and radiochemical yields can be improved. Continuous-flow methods on a single chip have been shown to complete the three-step synthesis of [¹⁸F]SFB in as little as 6.5 minutes with radiochemical yields reaching up to 64% plos.org. Electrowetting-on-dielectric (EWOD) microfluidic devices have also been developed for the on-demand, small-scale synthesis of [¹⁸F]SFB, demonstrating the potential to empower individual labs to produce their own PET probes researchgate.net.

Table 2: Advanced Radiosynthesis Strategies for [¹⁸F]SFB
StrategyPrecursor TypeKey FeaturesTypical Yield (RCY)Reference
One-Step FluorinationDiaryliodonium salts, Spirocyclic iodonium ylidesDirect, single-step synthesis; simplifies automation.4-35% mdpi.comnih.govsnmjournals.org
Copper-Mediated FluorinationAryl boronic esters (ArylBPin), ArylstannanesBroad substrate scope, tolerates diverse functional groups.Up to 75% (RCC) acs.orgnih.govnih.gov
Microfluidic SynthesisVarious (e.g., trimethylanilinium triflate)Rapid synthesis time, reduced reagent use, high yields.~64% plos.orgresearchgate.net

Precursor Design and Synthesis for Radiolabeling

The design and synthesis of precursors are critical for the production of radiolabeled 4-fluorobenzoate derivatives, particularly for use in Positron Emission Tomography (PET). The primary goal is to create molecules that can be efficiently labeled with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide.

One common strategy involves the synthesis of quaternary ammonium (B1175870) triflate salts as precursors. For example, 4-formyl-N,N,N-trimethylanilinium triflate is a well-established precursor for the radiosynthesis of 4-[¹⁸F]fluorobenzoic acid. The synthesis of this precursor is a multi-step process that provides a stable compound ready for nucleophilic [¹⁸F]fluorination. Another precursor, pentamethylbenzyl-4-(trimethylammonium trifluoromethanesulfonate) benzoate (B1203000), has also been synthesized and characterized for the production of 4-[¹⁸F]-fluorobenzoic acid ([¹⁸F]FBA).

More recent approaches have explored the use of 1-arylbenziodoxolones as precursors for the synthesis of 2-[¹⁸F]fluorobenzoic acids. These hypervalent iodine compounds can undergo nucleophilic fluorination with fluoride salts in polar aprotic solvents. This method offers a transition metal-free pathway to fluorinated benzoic acids.

A key derivative in radiolabeling is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), an important agent for labeling biomolecules like peptides and antibodies. The synthesis of [¹⁸F]SFB typically involves a three-step procedure:

Incorporation of [¹⁸F]fluoride into a precursor like 4-formyl-N,N,N-trimethylanilinium triflate.

Oxidation of the resulting 4-[¹⁸F]fluorobenzaldehyde to 4-[¹⁸F]fluorobenzoic acid.

Activation of 4-[¹⁸F]fluorobenzoic acid with N-hydroxysuccinimide, often using a coupling agent like dicyclohexylcarbodiimide (DCC), to yield [¹⁸F]SFB.

Derivatization Strategies of the 4-Fluorobenzoate Moiety

The 4-fluorobenzoate structure can be chemically modified through various reactions to create a diverse range of derivatives with specific functionalities.

Esterification Reactions

Esterification of 4-fluorobenzoic acid is a fundamental derivatization reaction. A common laboratory method involves reacting 4-fluorobenzoic acid with an alcohol, such as ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). The reaction mixture is typically refluxed for several hours. Following the reaction, unreacted acid is neutralized with a base, for instance, a 10% sodium carbonate solution. The resulting ester can then be extracted using an organic solvent. This process has been reported to yield liquid esters with a yield of around 80%. researchgate.netglobalscientificjournal.com

For industrial and analytical applications, alternative methods have been developed. The BF₃·MeOH complex has been traditionally used as a derivatizing agent for the methyl esterification of fluorobenzoic acids, although this method can be time-consuming. A more recent and efficient approach utilizes a heterogeneous catalyst, UiO-66-NH₂, with methanol. This catalytic method has been shown to significantly reduce the reaction time. researchgate.net

Method Reagents Conditions Reported Yield
Fischer Esterification4-fluorobenzoic acid, Ethanol, H₂SO₄Reflux for 7-8 hours80% researchgate.netglobalscientificjournal.com
BF₃·MeOH ComplexFluorobenzoic acids, BF₃·MeOH--
Heterogeneous CatalysisFluorobenzoic acids, Methanol, UiO-66-NH₂150°C for 10 hoursHigh conversion yield

Amidation and Hydrazide Formation

The carboxyl group of 4-fluorobenzoic acid can be converted into amides and hydrazides, which are important intermediates for the synthesis of various bioactive molecules.

The formation of 4-fluorobenzohydrazide is typically achieved by reacting the corresponding ester of 4-fluorobenzoic acid with hydrazine hydrate in an alcoholic solvent like absolute ethanol. mdpi.com The reaction mixture is refluxed for an extended period, and upon cooling, the hydrazide often crystallizes from the solution.

These hydrazides can be further reacted with various aromatic aldehydes in the presence of a catalytic amount of acetic acid to form hydrazones. researchgate.net These hydrazones can then undergo cyclization reactions to produce heterocyclic compounds like 1,3,4-oxadiazoles. researchgate.net

Amides of 4-fluorobenzoic acid can be synthesized by reacting it with anilines. The reaction is often carried out in the presence of a base, such as a 10% sodium carbonate solution, to facilitate the reaction.

Formation of Metal Complexes and Coordination Compounds

The carboxylate group of the 4-fluorobenzoate anion can coordinate with metal ions to form a variety of metal complexes and coordination polymers, also known as metal-organic frameworks (MOFs). For instance, m-fluorobenzoate has been used as a ligand in the synthesis of a layered MOF ferromagnet, [{Ru₂(m-FArCO₂)₄}₂TCNQ(OMe)₂]. In this structure, four m-fluorobenzoate groups coordinate to two ruthenium centers, forming paddlewheel-type diruthenium units. These units are then bridged by another organic linker to create a two-dimensional framework. acs.org The presence and position of the fluorine atom can influence the electronic properties and the spin state of the metal centers in these complexes. researchgate.net

Incorporation into Polymeric Structures

The 4-fluorobenzoate moiety can be incorporated into polymeric structures to impart specific properties. While direct polymerization of this compound is not common, monomers containing a vinylbenzoate structure can be synthesized and polymerized. For example, 4-vinylbenzoic acid can be esterified to produce active ester monomers, such as pentafluorophenyl 4-vinylbenzoate. These monomers can undergo free radical polymerization to yield reactive polymers. researchgate.net The resulting polymers possess active ester groups that can be readily modified through polymer-analogous reactions with amines, allowing for the creation of a wide range of functional polymers. researchgate.net

Another approach involves the synthesis of block copolymers. For instance, polystyrene-block-poly(4-vinylbenzoic acid) (PSt-b-P4VBA) has been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization. core.ac.uk This method allows for the creation of well-defined polymer architectures with controlled molecular weights and narrow polydispersity.

Optimization of Synthetic Yields and Reaction Conditions

Optimizing synthetic yields and reaction conditions is crucial for the efficient and cost-effective production of 4-fluorobenzoate and its derivatives.

In the synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), significant improvements have been made to reduce the synthesis time and increase the yield. For the fluorination step to produce 4-[¹⁸F]fluorobenzaldehyde, reducing the reaction time from 25 minutes to 5-8 minutes was found to be sufficient. nih.gov Furthermore, the conversion of 4-[¹⁸F]fluorobenzoic acid to [¹⁸F]SFB was optimized by using N,N'-disuccinimidyl carbonate instead of dicyclohexylcarbodiimide and N-hydroxysuccinimide. This change, coupled with heating at 150°C, resulted in the formation of [¹⁸F]SFB in over 80% yield in just 1-3 minutes. nih.gov These modifications led to a 30-35% increase in the amount of ¹⁸F-labeled antibody available per 100 mCi of [¹⁸F]fluoride. nih.gov

For the esterification of fluorobenzoic acids, the use of the heterogeneous catalyst UiO-66-NH₂ was optimized using the Taguchi method. This statistical approach allowed for the determination of the optimal conditions to maximize the conversion yield. The optimized catalytic procedure demonstrated good performance for various isomers of fluorinated aromatic acids.

Catalytic Conditions and Solvent Effects

The choice of catalyst and solvent system is critical in the synthesis of 4-fluorobenzoic acid and its precursors, significantly impacting reaction rates and product selectivity. Various catalytic approaches have been explored, including oxidation of 4-fluorotoluene and carbonylation reactions.

One prominent method for synthesizing 4-fluorobenzoic acid is the liquid-phase air oxidation of 4-fluorotoluene. This process often employs a mixed-metal catalyst system in an acidic solvent. Research has shown that a combination of cobalt (Co²⁺) and manganese (Mn²⁺) ions in the presence of a bromine source, such as 1,1,2,2-tetrabromoethane, effectively catalyzes the oxidation in acetic acid. The optimal mass ratio of Co²⁺ to Mn²⁺ has been identified as 1:1, leading to a near-quantitative conversion of 4-fluorotoluene. The solvent, typically acetic acid, plays a crucial role in this system, with a recommended weight ratio of solvent to fluorotoluene being 4:1 kisti.re.kr.

Another synthetic route involves the vapor-phase oxidation of 4-fluorotoluene over a solid catalyst. Vanadia-titania (V₂O₅/TiO₂) catalysts have been investigated for this purpose, showing moderate conversion and selectivity towards 4-fluorobenzaldehyde, which can be further oxidized to 4-fluorobenzoic acid. The catalytic activity is influenced by the vanadia loading, with higher loading on a sol-gel prepared TiO₂ support leading to increased conversion. The nature of the solvent is not a factor in this vapor-phase reaction, but the catalyst's structural properties, such as the presence of Lewis and Brønsted acidic sites, are crucial iitm.ac.in.

Phase-transfer catalysis (PTC) represents a valuable technique for nucleophilic substitution reactions that can be employed in the synthesis of precursors to 4-fluorobenzoic acid. PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a catalyst, typically a quaternary ammonium or phosphonium salt, to transport one of the reactants across the phase boundary. This can lead to faster reactions, higher yields, and the ability to use less hazardous and expensive solvents and bases, such as sodium hydroxide phasetransfer.comijirset.comalfachemic.comacsgcipr.orgcrdeepjournal.org. The choice of the phase-transfer catalyst and the organic solvent can be tailored to optimize the reaction rate and selectivity.

The synthesis of fluorobenzoic acids can also be achieved through nucleophilic fluorination. For instance, the reaction of 1-arylbenziodoxolones with a fluoride source like cesium fluoride (CsF) in a polar aprotic solvent such as dimethylformamide (DMF) can yield fluorobenzoic acids. The solvent choice is critical in these reactions, with polar aprotic solvents generally favoring the nucleophilic substitution pathway arkat-usa.org.

Table 1: Influence of Catalytic Systems and Solvents on the Synthesis of 4-Fluorobenzoic Acid Precursors
Synthetic RouteCatalystSolventKey Findings
Liquid-Phase Oxidation of 4-fluorotolueneCo²⁺-Mn²⁺-1,1,2,2-tetrabromoethaneAcetic AcidOptimal Co²⁺:Mn²⁺ ratio of 1:1; solvent to substrate ratio of 4:1 by weight results in ~100% conversion kisti.re.kr.
Vapor-Phase Oxidation of 4-fluorotolueneVanadia-Titania (V₂O₅/TiO₂)N/A (Vapor Phase)Activity increases with vanadia loading; selectivity to 4-fluorobenzaldehyde is also dependent on loading iitm.ac.in.
Nucleophilic FluorinationCesium Fluoride (CsF)Dimethylformamide (DMF)Polar aprotic solvents facilitate the nucleophilic substitution to form fluorobenzoic acids arkat-usa.org.
Grignard Reaction of 2,4,5-trifluorobromobenzeneN/ATetrahydrofuran (THF)THF is a common solvent for the formation of the Grignard reagent, which is then carboxylated researchgate.net.

Temperature and Time Optimization

The optimization of reaction temperature and time is a crucial aspect of developing efficient synthetic protocols for 4-fluorobenzoic acid and its derivatives, directly affecting reaction kinetics, product yield, and the formation of byproducts.

In the liquid-phase air oxidation of fluorotoluenes to produce fluorobenzoic acids, the reaction is typically conducted at elevated temperatures and pressures. Optimal conditions have been reported to be in the range of 160–220 °C with a reaction pressure of 0.8–1.0 MPa. Under these conditions, the conversion of the starting fluorotoluene can reach nearly 100% kisti.re.kr.

For the esterification of 4-fluorobenzoic acid, a common derivatization reaction, the process is often carried out under reflux. For example, the esterification with ethanol in the presence of a catalytic amount of sulfuric acid is typically refluxed for 7-8 hours to ensure the completion of the reaction globalscientificjournal.comresearchgate.net. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC).

The synthesis of 4-fluorobenzoic acid via the Schiemann reaction, which involves the diazotization of an aminobenzoic acid ester followed by fluorination, requires careful temperature control. The diazotization step is typically carried out at low temperatures, below 7 °C, to ensure the stability of the diazonium salt. The subsequent thermal decomposition of the diazonium fluoborate to introduce the fluorine atom is then performed at a higher temperature orgsyn.org.

In the context of the synthesis of derivatives, such as amides from 4-fluorobenzoic acid, the reaction time can be relatively short. For instance, the reaction with various anilines in the presence of sodium carbonate can proceed to completion with vigorous shaking for about 20 minutes to yield the corresponding amide precipitates globalscientificjournal.comresearchgate.net.

Table 2: Optimization of Temperature and Time for the Synthesis of 4-Fluorobenzoic Acid and its Derivatives
ReactionTemperature (°C)TimeKey Findings
Liquid-Phase Oxidation of Fluorotoluene160 - 220Not specifiedHigh temperature and pressure (0.8-1.0 MPa) are required for high conversion kisti.re.kr.
Esterification of 4-Fluorobenzoic AcidReflux (~78°C for ethanol)7 - 8 hoursExtended reflux time ensures complete conversion to the ester globalscientificjournal.comresearchgate.net.
Diazotization (Schiemann Reaction)< 7Not specifiedLow temperature is critical for the stability of the diazonium intermediate orgsyn.org.
Amide Synthesis from 4-Fluorobenzoic AcidRoom Temperature~20 minutesRapid reaction at ambient temperature with vigorous mixing globalscientificjournal.comresearchgate.net.

Continuous-Flow Synthesis Techniques

Continuous-flow chemistry has emerged as a highly efficient and safe methodology for the synthesis of fine chemicals, including 4-fluorobenzoic acid and its derivatives. This technique offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters like residence time, and the ability to safely handle hazardous reagents and intermediates mdpi.comflinders.edu.auscielo.br.

The synthesis of benzoic acid derivatives in continuous-flow systems has been demonstrated to be highly effective. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) has been achieved in water as a solvent with a remarkably short reaction time of just 90 seconds, resulting in excellent yields . While this is a different benzoic acid derivative, the principle highlights the potential for rapid synthesis in flow.

A notable example is the continuous-flow synthesis of 2,4,5-trifluorobenzoic acid, a closely related compound, via a Grignard reaction. This process involves the reaction of 2,4,5-trifluorobromobenzene with ethylmagnesium bromide to form the Grignard reagent, followed by carboxylation with CO₂ gas. The Grignard exchange reaction can be performed in a T-micromixer and a tube microreactor, achieving near-quantitative yield. The subsequent gas-liquid carboxylation is efficiently carried out in a falling film microreactor. The residence time for the Grignard formation can be optimized; for example, at 45 °C, a residence time of 10 minutes has been shown to be effective researchgate.net.

The reduction and esterification of p-nitrobenzoic acid, a precursor to some benzoic acid derivatives, have also been successfully performed in a one-step continuous-flow system. This approach has demonstrated high conversion (>99%) and selectivity (>99%) with very short residence times, as low as 12 seconds researchgate.net. This showcases the potential for significant process intensification using flow chemistry.

The precise control of residence time in continuous-flow reactors is a key parameter that can be tuned to maximize conversion and selectivity. By adjusting the flow rate and the reactor volume, the time the reactants spend in the reaction zone can be finely controlled, which is particularly advantageous for reactions where over-reaction or side reactions can occur nih.gov.

Table 3: Parameters in Continuous-Flow Synthesis of Benzoic Acid Derivatives
ReactionReactor TypeResidence TimeTemperature (°C)Key Findings
Synthesis of 2,2′-diselenobis(benzoic acid)Not specified90 secondsNot specifiedRapid synthesis in water with excellent yield .
Grignard Exchange for 2,4,5-trifluorobenzoic acidT-micromixer and tube microreactor10 minutes45Near-quantitative yield of the Grignard reagent researchgate.net.
Carboxylation of Grignard ReagentFalling film microreactorNot specified10Highly efficient gas-liquid reaction researchgate.net.
Reduction and Esterification of p-Nitrobenzoic AcidNot specified12 secondsNot specified>99% conversion and selectivity achieved at very short residence times researchgate.net.
n-BuLi-mediated coupling for a pharmaceutical intermediatePFA reactor coil2.4 s (lithiation), 2.1 s (coupling)10Short residence times are crucial to avoid degradation of intermediates mdpi.com.

Advanced Spectroscopic and Structural Elucidation of Sodium;4 Fluorobenzoate Systems

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a distinct spectrum that acts as a molecular "fingerprint." In the case of sodium;4-fluorobenzoate (B1226621), the FTIR spectrum is characterized by several key absorption bands that confirm the presence of its principal functional groups.

The most notable feature in the spectrum of a benzoate (B1203000) salt is the strong absorption bands corresponding to the carboxylate group (COO⁻). Unlike the sharp C=O stretching peak of a carboxylic acid (typically around 1700 cm⁻¹), the carboxylate anion displays two characteristic bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For sodium;4-fluorobenzoate, these are typically observed in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively.

The aromatic ring gives rise to several other distinct peaks. The C-F stretching vibration is a key indicator of the fluorine substitution on the benzene (B151609) ring, typically appearing as a strong band in the 1250-1100 cm⁻¹ region. Aromatic C=C stretching vibrations usually produce a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. Additionally, C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the ring and are expected in the 900-690 cm⁻¹ range.

Table 1: Characteristic FTIR Peaks for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Asymmetric Carboxylate (COO⁻) Stretch 1600-1550 Strong
Aromatic C=C Stretch 1600-1450 Medium
Symmetric Carboxylate (COO⁻) Stretch 1420-1380 Strong
C-F Stretch 1230-1210 Strong

Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR that allows for the analysis of solid or liquid samples with minimal preparation. The technique involves pressing the sample against a crystal of high refractive index, such as diamond or germanium. An infrared beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample. This interaction provides a spectrum that is typically very similar to that obtained by traditional transmission FTIR. For powdered samples like this compound, ATR-FTIR is a rapid and convenient method for obtaining high-quality spectral data, confirming the functional groups identified by standard FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule in solution. It provides information about the chemical environment of specific nuclei, such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). The data presented for the 4-fluorobenzoate moiety is based on studies of 4-fluorobenzoic acid in solution, which serves as a very close model for the anionic component of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of the 4-fluorobenzoate anion reveals the arrangement of protons on the aromatic ring. Due to the symmetry of the para-substituted ring, two distinct signals are expected.

The protons ortho to the carboxylate group (H2 and H6) are chemically equivalent, as are the protons meta to the carboxylate group (H3 and H5). The fluorine atom at the para position influences the electronic environment of these protons. The protons at positions 2 and 6 are adjacent to the electron-withdrawing carboxylate group and typically appear as a doublet of doublets around 8.01-8.05 ppm. The protons at positions 3 and 5 are adjacent to the fluorine atom and are observed as a triplet around 7.32-7.34 ppm. The splitting patterns arise from coupling to the adjacent protons and the fluorine atom.

Table 2: ¹H NMR Spectral Data for the 4-Fluorobenzoate Anion (in DMSO-d₆)

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2, H6 ~8.01 Doublet of Doublets J(H,H) = 8.9 Hz, J(H,F) = 5.6 Hz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the 4-fluorobenzoate anion, four distinct signals are expected for the aromatic carbons due to symmetry, in addition to the signal for the carboxylate carbon. The fluorine atom exhibits through-bond coupling to the carbon atoms, resulting in splitting of the signals.

The carbon atom bonded directly to the fluorine (C4) shows a large coupling constant (¹JCF) and its signal is significantly split. The carbons ortho (C3, C5) and meta (C2, C6) to the fluorine also show smaller C-F couplings (²JCF and ³JCF, respectively). The carboxylate carbon (C7) signal is typically found in the downfield region of the spectrum.

Table 3: ¹³C NMR Spectral Data for the 4-Fluorobenzoate Anion (in DMSO-d₆)

Carbon Position Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C7 (COO⁻) ~166.7 Singlet -
C4 ~165.4 Doublet ¹J(C,F) ≈ 251 Hz
C2, C6 ~132.5 Doublet ³J(C,F) ≈ 9 Hz
C1 ~127.8 Doublet ⁴J(C,F) ≈ 3 Hz

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Characterization

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For the 4-fluorobenzoate anion, a single signal is expected in the ¹⁹F NMR spectrum. In one study, the chemical shift for free p-fluorobenzoate was reported at 11.9 ppm when referenced to sodium fluoride (B91410). nih.gov In another study of 4-fluorobenzoic acid, the chemical shift was observed at approximately -108.0 ppm when referenced to an external standard of CFCl₃. rsc.org The significant difference in these values is due to the different reference standards used, a common variable in ¹⁹F NMR spectroscopy. This technique is invaluable for confirming the presence and electronic environment of the fluorine atom within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing ionic compounds like this compound. In negative-ion mode ESI-MS, a solution of the sample is sprayed through a charged capillary, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, the primary ion observed in negative-ion mode ESI-MS would be the 4-fluorobenzoate anion. This corresponds to the deprotonated form of 4-fluorobenzoic acid, [M-H]⁻. The mass spectrum would show a prominent base peak at a mass-to-charge ratio (m/z) of 139.0, corresponding to the molecular weight of the 4-fluorobenzoate anion. A notable fragment ion is also observed at m/z 95.0. This fragment results from the loss of the carboxyl group (CO₂) from the parent ion, a fragmentation that occurs at the bond between the benzyl (B1604629) ring and the carboxyl group.

Ion m/z Value Designation
[C₇H₄FO₂]⁻139.0Deprotonated Molecule [M-H]⁻
[C₆H₄F]⁻95.0Fragment [M-H-CO₂]⁻

This interactive table summarizes the key ions observed in the negative-ion ESI-MS of 4-fluorobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. Since this compound is a salt and thus non-volatile, it is often analyzed in its acidic form, 4-fluorobenzoic acid, which is more amenable to GC-MS analysis.

In a typical GC-MS analysis of 4-fluorobenzoic acid, the compound is first vaporized and then separated from other components in the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). This high-energy ionization method leads to extensive fragmentation of the molecule.

The resulting mass spectrum of 4-fluorobenzoic acid would display a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, a series of fragment ions would be observed, providing a characteristic fingerprint of the molecule. Analysis of these fragments helps in confirming the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass of ions with very high accuracy. This capability allows for the determination of the elemental composition of a molecule from its exact mass. While standard mass spectrometry can distinguish between ions of different nominal masses, HRMS can differentiate between ions with the same nominal mass but different elemental formulas.

In the context of this compound, HRMS would be used to determine the precise mass of the 4-fluorobenzoate anion and its fragments. For example, the exact mass of the [C₇H₄FO₂]⁻ ion can be calculated and compared to the experimentally measured mass to confirm its elemental composition with a high degree of confidence. This level of accuracy is invaluable in distinguishing between compounds with similar molecular weights and in confirming the identity of unknown substances.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to deduce the precise location of each atom in the crystal lattice.

Such an analysis for this compound would determine its crystal system, space group, and the dimensions of the unit cell. It would also provide the precise coordinates of each sodium, carbon, oxygen, fluorine, and hydrogen atom within the crystal lattice. This information would allow for the accurate determination of bond lengths, bond angles, and torsion angles, providing a complete three-dimensional picture of the 4-fluorobenzoate anion and the coordination environment of the sodium cation.

The data obtained from single-crystal X-ray diffraction also allows for a detailed analysis of the crystal packing and the various intermolecular interactions that stabilize the crystal structure. In the solid state, molecules are held together by a network of non-covalent interactions.

Polymorphism and Crystallization Phenomena

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. mdpi.com These different crystalline forms, known as polymorphs, possess the same chemical composition but differ in their crystal lattice arrangements. This variation in structure can lead to different physicochemical properties, including solubility, melting point, and stability. The study of polymorphism is critical in materials science and pharmaceuticals, as the specific polymorph can significantly impact a compound's performance and processing.

For aromatic carboxylic acids and their salts, such as sodium 4-fluorobenzoate, polymorphism is a common occurrence. The crystallization process is influenced by a variety of factors, including the choice of solvent, the rate of cooling or evaporation, temperature, and the presence of impurities or additives. diva-portal.org For example, in the related compound p-aminobenzoic acid, two distinct polymorphic forms (α and β) can be obtained by carefully controlling crystallization conditions. diva-portal.org The α-form is kinetically favored and often forms rapidly, while the thermodynamically stable β-form requires slower, more controlled conditions to crystallize. diva-portal.org

Other Advanced Spectroscopic Techniques

UV-Visible Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. libretexts.org When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher-energy excited state. rsc.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For sodium 4-fluorobenzoate, the primary chromophore is the substituted benzene ring. The presence of the carboxylate group and the fluorine atom modifies the electronic transitions of the benzene ring, typically the π → π* transitions. In aqueous solutions, salts of benzoic acid are known to exhibit strong absorption in the UV region. For instance, sodium benzoate shows a characteristic absorption peak at approximately 225 nm. acgpubs.org The para-aminobenzoate fragment, another related structure, also absorbs in this region. researchgate.net

The UV-Vis spectrum of sodium 4-fluorobenzoate is expected to show a strong absorption band in the range of 220-240 nm. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be determined experimentally according to the Beer-Lambert Law. libretexts.org This technique is highly valuable for quantitative analysis, allowing for the determination of the concentration of sodium 4-fluorobenzoate in a solution. libretexts.org

Table 1: Expected UV-Visible Spectroscopic Data for Sodium 4-Fluorobenzoate

ParameterExpected ValueAssociated Molecular Transition
λmax (Wavelength of Maximum Absorbance)~230 nmπ → π*
SolventWater or EthanolN/A

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netethz.ch It is analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons instead of atomic nuclei. ethz.ch The technique relies on subjecting a sample to a strong magnetic field and microwave radiation. The unpaired electrons can align with or against the magnetic field, creating two spin states. Transitions between these states are induced by absorbing microwave radiation, resulting in an EPR spectrum. youtube.com

Sodium 4-fluorobenzoate, in its standard state, is a diamagnetic compound. All its electrons are paired, meaning it has no unpaired electrons and is therefore EPR-silent. Consequently, EPR spectroscopy is not a suitable technique for the direct characterization of this compound.

However, EPR becomes an indispensable tool for studying paramagnetic derivatives of sodium 4-fluorobenzoate. researchgate.net Such derivatives could be formed in several ways:

Metal Complexes: If sodium 4-fluorobenzoate acts as a ligand and coordinates to a paramagnetic transition metal ion (e.g., Cu(II), Mn(II), V(IV)), the resulting complex would be EPR-active. nih.gov The EPR spectrum would provide detailed information about the metal's oxidation state, coordination environment, and the nature of the metal-ligand bonding.

Radical Formation: If an unpaired electron is introduced into the molecule, for instance, through radiation or a chemical reaction that creates a radical ion, the resulting species would be paramagnetic and could be studied by EPR.

In such cases, the EPR spectrum would yield valuable data on the electronic structure and the local environment of the unpaired electron. youtube.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition and the chemical and electronic states of the elements within a material. kratos.comfu-berlin.de The method involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the surface. psu.edu

The binding energy of each emitted electron can be calculated from its kinetic energy and is characteristic of the element from which it was ejected. fu-berlin.de Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the element. nasa.gov

For sodium 4-fluorobenzoate (C₇H₄FNaO₂), an XPS analysis would provide a survey scan identifying the presence of sodium (Na), oxygen (O), fluorine (F), and carbon (C). High-resolution scans of the individual elemental peaks would offer detailed chemical state information:

C 1s: The carbon signal would be complex, resolvable into multiple peaks corresponding to different chemical environments: C-C/C-H in the aromatic ring, C-F, and the carboxylate carbon (O-C=O).

O 1s: This signal would correspond to the two oxygen atoms in the carboxylate group.

F 1s: This peak relates to the fluorine atom bonded to the aromatic ring.

Na 1s: This signal corresponds to the sodium counter-ion.

XPS is particularly useful for confirming surface composition, identifying contaminants, and verifying the chemical integrity of the compound's surface. libretexts.org

Table 2: Predicted XPS Binding Energies for Sodium 4-Fluorobenzoate

Element (Core Level)Predicted Binding Energy (eV)Inferred Chemical State
C 1s~284.8 eVAromatic C-C, C-H
C 1s~286.5 eVAromatic C-F
C 1s~288.5 eVCarboxylate (-COO⁻)
O 1s~532.0 eVCarboxylate (-COO⁻)
F 1s~687.0 eVC-F
Na 1s~1072.0 eVNa⁺

Compound Reference Table

Computational and Theoretical Chemistry Studies of Sodium;4 Fluorobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. DFT calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and vibrational frequencies, by approximating the electron density of the system. For the 4-fluorobenzoate (B1226621) anion, these calculations are typically performed using basis sets like 6-311++G(d,p), which provide a good balance between accuracy and computational cost.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For the 4-fluorobenzoate anion, DFT calculations predict a planar structure for the benzene (B151609) ring, with the carboxylate group and the fluorine atom lying in the same plane. This planarity is a result of the sp² hybridization of the carbon atoms in the ring and the delocalization of π-electrons across the system.

The electronic structure of the anion is characterized by the distribution of electrons. The fluorine atom, being highly electronegative, withdraws electron density from the benzene ring through the inductive effect. Conversely, the carboxylate group is an electron-donating group due to resonance. The interplay of these electronic effects influences the molecule's reactivity and spectroscopic properties.

Below is a representative table of optimized geometric parameters for the 4-fluorobenzoate anion, based on DFT calculations for similar substituted benzoic acids. nih.gov

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-F1.35
C-C (ring)1.39 - 1.41
C-C (ring-COO⁻)1.51
C-O1.26
Bond Angles (°)C-C-F119.5
C-C-C (ring)119.0 - 121.0
O-C-O125.0

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. scispace.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com For the 4-fluorobenzoate anion, the HOMO is typically localized on the carboxylate group and the phenyl ring, while the LUMO is distributed over the aromatic system. DFT calculations are used to determine the energies of these orbitals.

The table below presents typical HOMO-LUMO energy values for aromatic carboxylic acids, illustrating the type of data obtained from such analyses. scispace.com

ParameterEnergy (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE)4.5 to 6.5

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms in the molecule. Each vibrational mode has a characteristic frequency, and those that result in a change in the molecule's dipole moment are IR-active. uni-rostock.de

For the 4-fluorobenzoate anion, DFT calculations can predict the frequencies of key vibrational modes, such as the C-F stretching, C=O stretching of the carboxylate group, and various C-C and C-H vibrations of the benzene ring. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

A representative table of calculated vibrational frequencies for key functional groups in 4-fluorobenzoate is provided below.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C=O)~1550-1600Symmetric/Asymmetric Carboxylate Stretch
ν(C-F)~1220-1240C-F Stretch
ν(C-C)~1400-1600Aromatic Ring C-C Stretches
δ(C-H)~1000-1100In-plane C-H Bending

Reactivity indices, derived from DFT, provide quantitative measures of a molecule's reactivity. Key indices include chemical potential (μ), hardness (η), and the electrophilicity index (ω). These are calculated from the energies of the HOMO and LUMO.

The Fukui function, f(r), is a local reactivity descriptor that indicates the most likely sites for nucleophilic and electrophilic attack within a molecule. wikipedia.org It is calculated from the change in electron density when an electron is added to or removed from the system. wikipedia.org

f⁺(r) : Indicates sites susceptible to nucleophilic attack (where an electron is added to the LUMO).

f⁻(r) : Indicates sites susceptible to electrophilic attack (where an electron is removed from the HOMO).

For the 4-fluorobenzoate anion, the Fukui functions would predict that the oxygen atoms of the carboxylate group are the primary sites for electrophilic attack, while the carbon atoms of the benzene ring are potential sites for nucleophilic attack, with the exact locations influenced by the fluorine substituent.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are often performed on single, static molecules, molecular modeling and dynamics simulations can explore the behavior of molecules over time and in different environments.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. For the 4-fluorobenzoate anion, the primary conformational flexibility lies in the rotation around the single bond connecting the carboxylate group to the phenyl ring.

However, due to the significant energy barrier to rotation caused by the delocalization of π-electrons between the ring and the carboxylate group, the molecule is predominantly planar. Theoretical studies on substituted benzoic acids confirm that the planar conformer is the most stable. researchgate.net Any significant deviation from planarity would disrupt this stabilizing conjugation and is therefore energetically unfavorable. As a result, 4-fluorobenzoate does not exhibit a complex conformational landscape like that of flexible aliphatic chains. researchgate.netnih.gov

Ligand-Receptor Interaction Modeling (non-biological focus)

In the realm of computational chemistry, the modeling of ligand-receptor interactions extends beyond biological systems to materials science and supramolecular chemistry. In this context, sodium;4-fluorobenzoate can be studied as a ligand interacting with various non-biological "receptors" such as metal-organic frameworks (MOFs), nanoparticle surfaces, or other molecules in crystal engineering.

Metal-Organic Frameworks (MOFs): The 4-fluorobenzoate anion is a potential organic linker for the synthesis of MOFs. Computational modeling is a critical tool for predicting the structure and properties of these materials before their synthesis. nih.govcam.ac.uk Using Density Functional Theory (DFT), researchers can model how the 4-fluorobenzoate ligand would coordinate with metal nodes (e.g., Cu, Ni, Zr). These simulations can predict key structural features like pore size and shape, as well as properties relevant to gas adsorption and separation. nih.govrsc.org The presence of the fluorine atom can be modeled to understand its influence on the electronic properties and hydrophobicity of the resulting framework. mdpi.com For instance, simulations can calculate the binding energies of guest molecules within the MOF pores, providing insight into the framework's potential for applications like carbon capture or hydrocarbon storage.

Surface Adsorption: Theoretical studies using DFT can also model the adsorption of 4-fluorobenzoate onto various surfaces, such as metal oxides or carbon-based nanomaterials like graphene. nih.govmdpi.com These models elucidate the nature of the surface-ligand interaction, predicting the most stable adsorption geometries and calculating adsorption energies. researchgate.netbohrium.com The interaction can be complex, involving a combination of electrostatic interactions between the carboxylate group and the surface, and π-π stacking interactions between the aromatic ring and the material. mdpi.com Such computational studies are crucial for understanding surface functionalization and for the rational design of new composite materials.

Crystal Engineering: Computational methods are also employed to predict and analyze the crystal structure of salts like this compound. eurjchem.com By modeling the intermolecular forces, including ion-ion, ion-dipole, and hydrogen bonding interactions, it is possible to predict how the ions will pack in a crystalline lattice. These studies provide insight into the supramolecular structures that can be formed and help in understanding the physical properties of the solid-state material.

Theoretical Studies on the Influence of Fluorine Substitution

The substitution of a hydrogen atom with a fluorine atom at the para-position of the benzoate (B1203000) ring significantly alters the electronic properties of the molecule. These changes are primarily understood through the interplay of inductive and resonance effects.

The fluorine atom influences the electron density of the aromatic ring through two primary mechanisms: the inductive effect (-I) and the resonance effect (+R).

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a strong ability to withdraw electron density from the atoms to which it is bonded. This effect is transmitted through the sigma (σ) bonds of the molecule. In 4-fluorobenzoate, the fluorine atom strongly pulls electron density from the benzene ring via the C-F bond, making the ring more electron-poor. This electron-withdrawing effect is a key characteristic of halogens.

Resonance Effect (+R): Despite its high electronegativity, the fluorine atom possesses lone pairs of electrons in its p-orbitals. These lone pairs can be delocalized into the π-system of the benzene ring. This donation of electron density through resonance increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The electronic effects of the fluorine substituent have a direct impact on the acidity of the corresponding carboxylic acid, 4-fluorobenzoic acid. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.

The net electron-withdrawing nature of the fluorine atom helps to stabilize the negative charge of the 4-fluorobenzoate anion. By pulling electron density away from the carboxylate group through the aromatic ring, the fluorine atom disperses the negative charge, making the anion more stable than the unsubstituted benzoate anion. A more stable conjugate base corresponds to a stronger acid. Therefore, 4-fluorobenzoic acid is a stronger acid than benzoic acid.

This effect has been quantified through computational studies that calculate the theoretical pKa. These calculations often involve a thermodynamic cycle and use quantum mechanical methods like Hartree-Fock (HF) or Density Functional Theory (DFT) with various basis sets, often combined with a solvation model like the Polarizable Continuum Model (PCM) to account for the solvent effect. The results of these theoretical calculations are generally in good agreement with experimental values.

Computational MethodCalculated pKaReference
Experimental Value4.14 - 4.15[From first search: 2, 10]
HF/6-31G** (PCM)3.88[From first search: 3]
B3LYP/6-31G** (PCM)4.27[From first search: 3]
B3LYP/6-31G** (CPCM)4.28[From first search: 3]
B3LYP/6-31G** (IEF-PCM)4.26[From first search: 3]

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data.

NMR Spectroscopy: DFT calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) spectra of molecules. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) in the molecule's optimized geometry, theoretical chemical shifts can be determined. For 4-fluorobenzoate, calculations would predict the chemical shifts of the aromatic protons and carbons, as well as the fluorine atom. These calculations can show how the electron-withdrawing fluorine atom influences the electronic environment of the nearby nuclei, leading to predictable changes in their chemical shifts compared to unsubstituted benzoate.

Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra, can be calculated using DFT. dtic.milresearchgate.net The calculation involves computing the second derivatives of the energy with respect to the atomic positions to find the harmonic vibrational frequencies. dtic.mil For 4-fluorobenzoate, these calculations can predict the frequencies of key vibrational modes, such as the C=O stretching of the carboxylate group, the C-F stretching, and various aromatic ring vibrations. Comparing these predicted spectra with experimental data helps in the precise assignment of observed spectral bands. umass.eduresearchgate.net

Electronic (UV-Vis) Spectroscopy: The prediction of UV-Vis absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). faccts.demdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. arxiv.org For 4-fluorobenzoate, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions within the aromatic system. mdpi.com These theoretical predictions are valuable for interpreting experimental electronic spectra and understanding the electronic structure of the molecule. youtube.com

Supramolecular Chemistry and Crystal Engineering with 4 Fluorobenzoate Anions

Design Principles for Supramolecular Assemblies

The rational design of crystalline solids with desired structures and properties, known as crystal engineering, relies on the predictable and reliable nature of intermolecular interactions. Hydrogen bonding is a primary and highly dependable tool for designing supramolecular assemblies. acs.org The 4-fluorobenzoate (B1226621) anion offers multiple sites for such interactions, enabling its use as a building block, or "synthon," in constructing larger, well-defined architectures.

Characterization of Non-Covalent Interactions

The formation and stability of supramolecular structures containing the 4-fluorobenzoate anion are governed by a variety of non-covalent interactions. These interactions are characterized by their specific geometries and energies, which can be studied using techniques like single-crystal X-ray diffraction and visualized through tools such as Hirshfeld surface analysis. scite.aieurjchem.comnih.gov

Hydrogen bonds are the cornerstone of the supramolecular assemblies formed by 4-fluorobenzoate.

O–H···O and N–H···O Bonds: The carboxylate group of the 4-fluorobenzoate anion is an excellent hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, such as protonated amines (N–H) or carboxylic acids (O–H), it forms strong and directional hydrogen bonds. These interactions are often the primary driving force in the formation of salts and co-crystals. For instance, in the co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid, the crystal structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds. scite.aieurjchem.com Similarly, in the organic salt adamantan-1-ammonium 4-fluorobenzoate, cations and anions are connected into slabs by dense N–H···O hydrogen-bonded networks. nih.govresearchgate.net These interactions frequently lead to recognizable patterns, or "supramolecular synthons," such as dimeric rings or extended chains. researchgate.net

Table 1: Examples of Hydrogen Bonds in Structures Containing 4-Fluorobenzoate or its Acid Form
CompoundInteraction TypeKey FeatureReference
2-aminobenzothiazol with 4-fluorobenzoic acidN–H···O, O–H···OForms the primary supramolecular structure. scite.aieurjchem.com
Adamantan-1-ammonium 4-fluorobenzoateN–H···OConnects cations and anions into dense networks (slabs). nih.govresearchgate.net
Adamantan-1-ammonium 4-fluorobenzoateC–H···FContributes to the overall 3D crystal packing. nih.govresearchgate.net
9-aminoacridinium 4-fluorobenzoate monohydrateN–H···OForms hydrogen bond ring motifs that stabilize the crystal lattice. researchgate.net

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. polimi.it While the most common halogen bond donors are iodine and bromine, chlorine can also participate. nih.gov

In the context of the 4-fluorobenzoate anion, the fluorine atom can act as a halogen bond acceptor (the nucleophile). A plausible, though less common, interaction is the C–Cl···F halogen bond, where a chlorine atom from a neighboring molecule would act as the donor. Theoretical calculations on complexes between fluorohalides (like F-Cl) and various nucleophiles have characterized the geometries and energies of such interactions. nih.gov The strength of the halogen bond increases with the polarizability of the halogen donor (I > Br > Cl). polimi.it Therefore, a C–Cl···F interaction would be weaker than its bromine or iodine analogues but can still be a directional and structure-influencing force in crystal engineering, complementing the more dominant hydrogen bonds.

The phenyl ring of the 4-fluorobenzoate anion allows it to participate in π–π stacking interactions. nih.gov These interactions, arising from the electrostatic and dispersion forces between aromatic rings, are a significant factor in the stabilization of crystal structures containing aromatic compounds. nih.govrsc.org In these arrangements, the rings typically adopt a parallel-displaced or T-shaped geometry to minimize repulsion.

In structures containing metal complexes with 4-fluorobenzoate and other aromatic ligands, such as 1,10-phenanthroline, π–π stacking interactions between the ligand rings are often observed, contributing to the formation of extended supramolecular networks. researchgate.net The interplay between hydrogen bonding and π-stacking is crucial; often, a robust hydrogen-bonded framework will be further stabilized and organized by weaker π–π interactions, which help to dictate the packing of these frameworks. rsc.org

The carboxylate group of the 4-fluorobenzoate anion is an effective ligand for a wide range of metal ions. It can coordinate to metals in several modes, most commonly as a monodentate, bidentate chelating, or bidentate bridging ligand. This versatility allows for the construction of diverse metal-organic architectures, from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. researchgate.net

The fragmentation behaviors of p-fluorobenzoate complexes with various metals, including La³⁺, Ce³⁺, Fe³⁺, Cu²⁺, and UO₂²⁺, have been investigated, providing insight into the nature of the metal-ligand bond. nih.govacs.orgbohrium.comresearchgate.net Density functional theory (DFT) calculations have been used to determine the geometries of these complexes. For example, in lanthanum and copper complexes, the 4-fluorobenzoate anion acts as a bidentate ligand, coordinating to the metal center through both oxygen atoms. acs.org

Table 2: Calculated Metal-Oxygen Bond Distances in p-Fluorobenzoate Complexes
ComplexMetal IonCoordination ModeM-O Distances (Å)Reference
[LaCl₃(p-C₆H₄FCO₂)⁻]La³⁺Bidentate2.522 / 2.572 acs.org
[CuCl₂(p-C₆H₄FCO₂)⁻]Cu²⁺Bidentate2.121 / 2.122 acs.org

Crystal Packing and Self-Assembly Phenomena

The final crystal structure of a compound containing the 4-fluorobenzoate anion is the result of a complex interplay between the various non-covalent interactions, a process known as self-assembly. rsc.org The molecule's functional groups guide this process, leading to specific and often predictable packing arrangements.

Anion Recognition and Binding Studies

The recognition and binding of anions by synthetic receptors is a cornerstone of supramolecular chemistry, with applications ranging from sensing and separation to catalysis. The 4-fluorobenzoate anion, with its distinct combination of a carboxylate group and a fluorinated aromatic ring, presents an interesting target for molecular recognition studies. Research in this area seeks to understand the fundamental principles governing the selective binding of this anion and to design host molecules that can form stable complexes with it.

Detailed studies involving the 4-fluorobenzoate anion are often comparative in nature, seeking to elucidate the specific contributions of the fluorine substituent to the binding affinity and selectivity. While comprehensive binding data for a wide range of receptors with 4-fluorobenzoate is still an evolving area of research, existing studies highlight the interplay of various non-covalent interactions.

Key interactions that govern the recognition of the 4-fluorobenzoate anion include:

Hydrogen Bonding: The carboxylate group of the 4-fluorobenzoate anion is a strong hydrogen bond acceptor, readily interacting with hydrogen bond donors on a receptor molecule, such as amides, ureas, or ammonium (B1175870) groups.

Anion-π Interactions: The electron-deficient π-system of the fluorinated aromatic ring can engage in favorable interactions with electron-rich cavities or surfaces of a host molecule. The fluorine atom, being highly electronegative, enhances the quadrupole moment of the aromatic ring, which can influence these interactions.

Halogen Bonding: While less common for fluorine, under certain geometric arrangements, the fluorine atom can act as a halogen bond acceptor.

The following table summarizes hypothetical binding affinity data for the 4-fluorobenzoate anion with different classes of supramolecular receptors to illustrate the concepts discussed.

Receptor TypeHost MoleculeGuest AnionBinding Constant (K_a) [M⁻¹]Solvent
Calix researchgate.netpyrroleOctamethylcalix researchgate.netpyrrole4-Fluorobenzoate150Acetonitrile (B52724)
Urea-based Receptor1,3-Bis(phenylurea)benzene4-Fluorobenzoate5.2 x 10³DMSO
Metal-Organic Cage[Fe₂(L)₃]⁴⁺4-Fluorobenzoate8.9 x 10⁴Water

This table is illustrative and intended to provide a conceptual framework. Actual binding constants are highly dependent on the specific receptor structure and experimental conditions.

The design of receptors with high selectivity for 4-fluorobenzoate over other anions, such as benzoate (B1203000) or other halide-substituted benzoates, remains a challenge. Achieving such selectivity often requires a precise preorganization of multiple binding sites within the receptor to complement the size, shape, and electronic properties of the 4-fluorobenzoate anion.

Influence of Fluorine on Supramolecular Selectivity and Architecture

The substitution of a hydrogen atom with a fluorine atom at the para-position of the benzoate anion has profound consequences for its role in crystal engineering. This single atomic substitution can dramatically alter the resulting supramolecular architecture and the stability of the crystal lattice. acs.org

The influence of the fluorine atom can be attributed to several factors:

Halogen Bonding: The fluorine atom can participate in halogen bonding, acting as a halogen bond acceptor. This interaction, though generally weaker than for heavier halogens, can provide directional control in the assembly of molecules.

Dipole-Dipole Interactions: The C-F bond possesses a significant dipole moment, which can lead to favorable dipole-dipole interactions within the crystal lattice, influencing the relative orientation of molecules.

Anion-π and π-π Stacking Interactions: The electron-withdrawing nature of the fluorine atom modifies the electronic character of the aromatic ring, affecting its ability to participate in anion-π and π-π stacking interactions. nih.govchem8.org This can lead to different packing motifs compared to the non-fluorinated analogue.

A comparative analysis of the crystal structures of metal-organic frameworks (MOFs) and co-crystals containing benzoate and 4-fluorobenzoate ligands often reveals significant differences in their topologies and properties. For instance, the presence of the fluorine atom can lead to the formation of different supramolecular synthons, which are robust and predictable patterns of non-covalent interactions.

A study on the co-crystallization of benzoic acid with various fluorinated benzoic acids demonstrated that the degree of fluorination can steer the transformation from a solid solution to a cocrystal. acs.org This highlights the role of fluorine in dictating the supramolecular compatibility and the resulting solid-state structure.

The following table provides a comparative overview of crystallographic data for a hypothetical pair of benzoate and 4-fluorobenzoate containing compounds to illustrate the influence of fluorine on the crystal packing.

CompoundCrystal SystemSpace GroupKey Supramolecular InteractionsReference
[Cu(benzoate)₂(H₂O)]MonoclinicP2₁/cO-H···O, C-H···OFictional
[Cu(4-fluorobenzoate)₂(H₂O)]TriclinicP-1O-H···O, C-H···F, C-H···OFictitious

This table is for illustrative purposes. The specific crystal parameters and interactions will vary depending on the actual compounds.

In the crystal structure of a co-crystal formed between 2-aminobenzothiazole (B30445) and 4-fluorobenzoic acid, the structure is stabilized by an elaborate system of N–H···O and O–H···O hydrogen bonds, forming distinct supramolecular structures. eurjchem.com Analysis of the crystal packing in salts and co-crystals of 4-fluorobenzoic acid with heteroaromatic nitrogenous bases also reveals the significant role of intermolecular interactions involving the fluorine atom in dictating the final architecture. researchgate.net

Environmental Chemistry and Biodegradation Studies of 4 Fluorobenzoate

Microbial Degradation Pathways and Mechanisms

The breakdown of 4-fluorobenzoate (B1226621) in the environment is primarily a biological process driven by various microorganisms that have evolved specific enzymatic machinery to utilize this fluorinated aromatic compound as a source of carbon and energy.

Identification of Degrading Microorganisms

Several bacterial strains capable of utilizing 4-fluorobenzoic acid as their sole carbon and energy source have been isolated from soil and water samples. nih.gov These microorganisms belong to various genera, demonstrating a widespread capacity for 4-fluorobenzoate degradation in the environment. Research has identified key players in this process, including species from the genera Pseudomonas, Alcaligenes, and Aureobacterium. nih.govethz.ch For instance, Pseudomonas knackmussii B-13 has been a subject of study, particularly in biofilm-mediated degradation processes. ucd.ie

Genus Species/Strain Isolation Source
PseudomonasP. knackmussii B-13, P. cepaciaSoil and water
AlcaligenesStrains RHO21, RHO22, A. eutrophusSoil and water
AureobacteriumStrain RHO25Soil and water

Enzymatic Biotransformations and Intermediates

The microbial degradation of 4-fluorobenzoate proceeds through distinct aerobic pathways, each involving a series of enzymatic reactions and metabolic intermediates.

One well-documented pathway, observed in several gram-negative bacteria like Pseudomonas and Alcaligenes species, begins with the oxidation of the aromatic ring. nih.gov This pathway involves the following key steps and intermediates:

4-Fluorocatechol: The initial degradation proceeds via the formation of 4-fluorocatechol. nih.govresearchgate.net

3-Fluoro-cis,cis-muconate: This intermediate is formed through the action of catechol 1,2-dioxygenase. nih.gov

4-Fluoromuconolactone (B156933): The cycloisomerization of 3-fluoro-cis,cis-muconate, catalyzed by muconate cycloisomerase, yields (+)-4-fluoromuconolactone as the primary product. ethz.chnih.govnih.gov

Maleylacetate: The subsequent hydrolysis of 4-fluoromuconolactone leads to the formation of maleylacetate, which can then enter central metabolic pathways. nih.gov

A different pathway has been identified in Aureobacterium sp. strain RHO25. This strain initiates degradation via a hydrolytic dehalogenation step, converting 4-fluorobenzoate directly to 4-hydroxybenzoate (B8730719). nih.govresearchgate.net This intermediate is then further metabolized through 3,4-dihydroxybenzoate. nih.govresearchgate.net The enzymes responsible for these conversions are inducible by the presence of 4-fluorobenzoate. nih.gov

Defluorination Processes in Degradation

The cleavage of the carbon-fluorine (C-F) bond, known as defluorination, is the critical step in the detoxification and complete mineralization of 4-fluorobenzoate. The C-F bond is the strongest single bond in organic chemistry, making its cleavage a significant biochemical challenge. ethz.ch

Microorganisms employ two main strategies for defluorination during 4-fluorobenzoate degradation:

Early Stage Hydrolytic Defluorination: As seen in Aureobacterium sp., a hydrolytic dehalogenase enzyme directly substitutes the fluorine atom with a hydroxyl group, converting 4-fluorobenzoate to 4-hydroxybenzoate and releasing a fluoride (B91410) ion (F⁻). nih.govresearchgate.netresearchgate.net This direct defluorination occurs at the beginning of the metabolic pathway. researchgate.net

Late Stage Defluorination: In the pathway involving 4-fluoromuconolactone, the fluorine atom is retained on the ring structure through several enzymatic steps. ethz.chnih.gov Defluorination occurs later in the pathway, following the hydrolysis of the fluorinated lactone intermediate. ethz.ch This process is distinct from the degradation of chloro- and bromo-substituted benzoates, where dehalogenation can be coupled with the cycloisomerization step. ethz.chnih.gov

Factors Influencing Biodegradation Efficiency

The rate and extent of 4-fluorobenzoate biodegradation are not constant but are influenced by a variety of environmental and biological factors. Understanding these factors is crucial for developing effective bioremediation strategies.

Substrate Concentration and Biofilm Formation

The concentration of 4-fluorobenzoate can impact its degradation rate. Studies have shown that the biotransformation kinetics can be concentration-dependent. researchgate.net

Biofilm formation is another significant factor. Bacteria such as Pseudomonas knackmussii B-13 can form biofilms where the degradation of organofluorine compounds occurs. ucd.ie However, the efficiency of these biofilms can be complex. Research using a membrane aerated biofilm reactor (MABR) demonstrated that as biofilm thickness increased, the specific degradation rate of 4-fluorobenzoate decreased, suggesting that the effectiveness of the biofilm diminishes with growth. researchgate.net

Accumulation of Degradation Products (e.g., fluoride ion) and their Inhibitory Effects

A major factor limiting the efficiency of 4-fluorobenzoate biodegradation is the accumulation of the fluoride ion (F⁻), a direct product of the defluorination process. While planktonic cultures can achieve stoichiometric conversion of the substrate to fluoride, the situation in biofilms is different. researchgate.net

High concentrations of fluoride have been shown to be inhibitory to the degrading microorganisms. ucd.ie In biofilm reactors, significant accumulation of fluoride (up to 0.25 M) has been observed within the biofilm itself. researchgate.net This localized high concentration is believed to be a primary cause for the inhibition of 4-fluorobenzoate degradation and can also hinder the further development and accumulation of the biofilm. ucd.ieresearchgate.net

Factor Effect on Biodegradation Supporting Observations
Biofilm Thickness Increased thickness leads to a decreased specific degradation rate.The effectiveness of the biofilm diminishes as it grows thicker. researchgate.net
Fluoride Ion Accumulation Inhibits the degradation process and biofilm growth.High concentrations of fluoride (up to 0.25 M) were found within biofilms, correlating with reduced degradation efficiency. ucd.ieresearchgate.net

Environmental Conditions (pH, temperature, nutrient availability)

The biodegradation of 4-fluorobenzoate is fundamentally a biological process mediated by microbial enzymes. Consequently, environmental factors that influence microbial growth and enzyme kinetics play a critical role in determining the rate and extent of its degradation.

pH: The pH of the surrounding soil or water environment is a critical variable. It directly affects the enzymatic activity of the degrading microorganisms and influences the chemical speciation of the compound itself. With a pKa of 4.14, 4-fluorobenzoic acid exists predominantly as the anionic 4-fluorobenzoate form in most natural environments (pH 6-9). wikipedia.org Studies on similar aromatic compounds have shown that microbial degradation is often optimal near a neutral pH of 7. hu.edu.jo Significant deviations from this optimum can limit microbial growth rates and alter the efficiency of the enzymatic pathways responsible for breaking down the aromatic ring. hu.edu.jo For instance, extreme pH values can denature the dioxygenase and hydrolase enzymes that are crucial for the initial steps of degradation.

Temperature: Temperature governs the metabolic rate of the microorganisms responsible for degrading 4-fluorobenzoate. As with most biological processes, degradation rates tend to increase with temperature up to an optimal point, beyond which the activity of key enzymes rapidly declines. hu.edu.jonih.gov This relationship can often be described by the Arrhenius equation within a specific temperature range. dtu.dk Studies on other organic compounds have demonstrated that a decrease in temperature can significantly increase the degradation half-life; for example, a drop from 20°C to 12°C can result in a doubling of degradation times. dtu.dk Therefore, the persistence of 4-fluorobenzoate is expected to be considerably longer in colder climates or deeper, cooler waters compared to warmer environments where microbial activity is higher. Different microbial communities, such as mesophilic and thermophilic consortia, will exhibit different optimal temperature ranges for degradation. nih.govfrontiersin.org

Nutrient Availability: The biodegradation of 4-fluorobenzoate can serve as a source of carbon and energy for certain specialized microorganisms. nih.gov However, for these microbes to grow and sustain the degradation process, they also require other essential nutrients, primarily nitrogen and phosphorus. In environments where these nutrients are limited, the rate of 4-fluorobenzoate degradation can be severely constrained, even if competent microbial populations are present. The degradation process is thus dependent on a balanced supply of nutrients (e.g., an appropriate C:N:P ratio) to support the synthesis of new cells and the requisite enzymes.

Table 1: Influence of Environmental Conditions on 4-Fluorobenzoate Biodegradation
Environmental ConditionMechanistic EffectImpact on Degradation Rate
pHAffects enzyme activity, microbial growth, and chemical speciation. Optimal rates are typically near neutral pH. hu.edu.joDecreases at pH values significantly above or below the optimum for degrading microorganisms.
TemperatureControls microbial metabolic rates and enzyme kinetics. nih.govdtu.dkIncreases with temperature up to an optimum, then decreases sharply. Lower temperatures lead to longer persistence.
Nutrient AvailabilityEssential for microbial growth and synthesis of degradative enzymes. Balanced C:N:P ratio is required.Decreases significantly if essential nutrients like nitrogen or phosphorus are limiting.

Theoretical and Mechanistic Aspects of Environmental Fate

The environmental fate of 4-fluorobenzoate is governed by its inherent chemical properties and its interactions with environmental compartments. A mechanistic understanding of its persistence, bioaccumulation, and mobility is crucial for assessing its environmental behavior.

Persistence and Degradability Assessment (mechanistic)

The persistence of 4-fluorobenzoate in the environment is a balance between its chemical stability and its susceptibility to microbial degradation. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, which imparts significant chemical stability to the molecule, making it more resistant to microbial attack compared to other halogenated benzoates like chloro- or bromobenzoates. ethz.ch

Despite this stability, several aerobic and anaerobic microbial degradation pathways have been identified. Specialized strains of bacteria from genera such as Pseudomonas, Alcaligenes, and Aureobacterium can utilize 4-fluorobenzoate as a sole source of carbon and energy. nih.gov

Aerobic Degradation Pathways: Two primary aerobic pathways are known. One pathway involves an initial dioxygenase attack that hydroxylates the aromatic ring to produce 4-fluorocatechol. The ring is then cleaved before the fluoride ion is removed. nih.govnih.gov A second pathway proceeds via a hydrolytic dehalogenation, where the fluorine atom is replaced by a hydroxyl group to form 4-hydroxybenzoate, which is then funneled into common metabolic pathways. nih.gov The operation of these pathways depends on the presence of specific, inducible enzymes.

Anaerobic Degradation Pathway: Under anaerobic conditions, a different mechanism is employed. The degradation is initiated by the activation of 4-fluorobenzoate to its coenzyme A (CoA) thioester, 4-fluorobenzoyl-CoA. This is followed by a dehalogenation reaction to yield 4-hydroxybenzoyl-CoA, which enters central metabolism. ethz.ch

A key factor influencing its persistence, even in the presence of degrading microbes, is the potential for product inhibition. The degradation of 4-fluorobenzoate leads to the release of the fluoride ion, which can accumulate and become inhibitory or toxic to the microbial consortium, thereby slowing or halting the degradation process.

Bioaccumulation Potential (mechanistic)

The bioaccumulation potential of 4-fluorobenzoate is primarily dictated by its physicochemical properties, which determine how it partitions between water and biological tissues. As an ionizable organic compound, its behavior is fundamentally different from that of neutral, non-polar contaminants.

Table 2: Physicochemical Properties of 4-Fluorobenzoic Acid Relevant to Bioaccumulation
PropertyValueImplication
pKa4.14 wikipedia.orgCompound is >99% ionized (anionic) at typical environmental pH (6-9).
log P (log Kow)2.07 wikipedia.orgIndicates low to moderate lipophilicity for the neutral (protonated) form.

At the pH of most aquatic environments, 4-fluorobenzoic acid is deprotonated to the 4-fluorobenzoate anion. This ionic form has very low lipid solubility and does not readily partition into the neutral storage lipids (fats) of organisms, which is the primary mechanism of bioaccumulation for many persistent organic pollutants. Furthermore, the negative charge hinders its ability to passively diffuse across the lipid bilayers of biological membranes.

Therefore, based on a lipid-partitioning mechanism, the bioaccumulation potential of 4-fluorobenzoate is considered low. However, other mechanisms, while less understood for this specific compound, could contribute to accumulation. These include partitioning into membrane phospholipids (B1166683) or interactions with proteins, such as serum albumin and organic anion transporters, which have been shown to be important for the bioaccumulation of other ionized organofluorine compounds. nih.govnih.gov Without specific data, the prevailing mechanistic assessment based on its high degree of ionization and moderate lipophilicity points to a low potential for significant bioaccumulation in food webs.

Mobility in Soil and Water Systems (mechanistic)

The mobility of 4-fluorobenzoate in the subsurface is determined by the extent to which it adsorbs to soil and sediment particles versus remaining dissolved in the aqueous phase. chemsafetypro.com The primary mechanism controlling this partitioning is adsorption to soil organic carbon. This relationship is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgucanr.edu

For 4-fluorobenzoate, its chemical state at ambient pH is the most critical factor. As an anion, it is subject to electrostatic repulsion from the negatively charged surfaces of most soil components, including clay minerals and natural organic matter. This repulsion limits its ability to adsorb, leading to a very low Koc value. ecetoc.org

Consequently, 4-fluorobenzoate is expected to be highly mobile in most soil and aquatic systems. chemsafetypro.com It will tend to remain in the dissolved phase and be readily transported with flowing groundwater or surface water. The primary factors that would mechanistically reduce its mobility are soils with a very low pH (which would increase the proportion of the more readily sorbed neutral form) or the presence of positively charged mineral surfaces (anion exchange sites), which are uncommon in many temperate soils.

Table 3: Mechanistic Factors Influencing the Mobility of 4-Fluorobenzoate
FactorMechanismEffect on Mobility
Soil/Water pHControls the ionization state. Anionic form dominates at pH > 4.14. wikipedia.orgHigh mobility in typical pH range (6-9) due to electrostatic repulsion.
Soil Organic Carbon (SOC)Primary sorbent for neutral organic compounds. ecetoc.orgLow adsorption due to anionic nature, resulting in high mobility.
Clay ContentClay surfaces are typically negatively charged.Contributes to electrostatic repulsion, promoting high mobility. researchgate.net
Water Flow (Advection)Bulk movement of water through soil pores or in surface waters.Primary transport mechanism for dissolved 4-fluorobenzoate.

Advanced Analytical Methodologies and Non Biological Applications

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analytical characterization of sodium;4-fluorobenzoate (B1226621), enabling high-resolution separation from impurities and complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying sodium;4-fluorobenzoate. Reversed-phase HPLC is commonly employed, where the compound, an analyte with moderate polarity, is separated on a nonpolar stationary phase.

A typical HPLC method for the analysis of fluorobenzoic acids, including the 4-fluoro isomer, would utilize a C18 column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter to control the ionization of the carboxylic acid group and achieve optimal separation. Detection is frequently performed using a UV detector, as the benzene (B151609) ring in the molecule absorbs ultraviolet light.

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The peak area of the analyte in a sample can then be compared to the calibration curve to determine its concentration. HPLC methods have been developed for the reliable determination of fluorinated aromatic carboxylic acids in aqueous reservoir fluids with detection limits as low as 10 μg/L for some acids without the need for sample preparation. researchgate.net

Table 1: Illustrative HPLC Parameters for Fluorobenzoic Acid Analysis

Parameter Typical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile/methanol)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 230 nm)
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 30 °C)

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. Since this compound is a salt and non-volatile, it must first be converted into a more volatile derivative before GC analysis. This process, known as derivatization, typically involves converting the carboxylate group into an ester, such as a methyl ester.

Reagents like diazomethane (B1218177) or BF3/methanol can be used for this esterification. Once derivatized, the resulting volatile compound can be separated on a GC column, often a capillary column with a nonpolar or medium-polarity stationary phase.

When coupled with a mass spectrometer (GC-MS), this technique provides not only separation but also structural information, allowing for definitive identification of the compound and any impurities. The mass spectrometer fragments the eluting compounds into characteristic ions, and the resulting mass spectrum serves as a molecular fingerprint. GC-MS is particularly valuable for trace-level analysis due to its high sensitivity and selectivity. cmu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This makes it an ideal technique for analyzing this compound in complex matrices where interfering substances may be present.

In LC-MS, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where the analyte molecules are ionized. Common ionization techniques for this type of compound include electrospray ionization (ESI), typically in negative ion mode to detect the deprotonated carboxylate.

LC-MS/MS provides an additional layer of selectivity by isolating the parent ion of the analyte, fragmenting it, and then detecting a specific fragment ion. This technique, known as selected reaction monitoring (SRM), significantly reduces background noise and improves detection limits, making it suitable for trace analysis in challenging samples like environmental water or biological fluids. nih.govwikipedia.org

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of this compound, the anionic 4-fluorobenzoate ion can be separated from other charged species in a narrow capillary filled with a buffer solution.

The separation in CE is influenced by factors such as the pH and composition of the buffer, the applied voltage, and the properties of the capillary. By optimizing these conditions, complex mixtures of fluorobenzoic acid isomers have been successfully separated. kuleuven.be The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Electrochemical Analysis Techniques (e.g., Voltammetry)

Electrochemical techniques like voltammetry can be used to study the redox properties of electroactive compounds. While the benzene ring of 4-fluorobenzoic acid is not easily oxidized or reduced, its interaction with other species can be investigated.

For instance, cyclic voltammetry has been employed to study the interaction of 4-fluorobenzoic acid with copper ions. researchgate.netresearchgate.net In such studies, a potential is swept back and forth, and the resulting current is measured. Changes in the voltammetric peaks (e.g., shifts in potential or changes in current) can provide information about complex formation and other interactions in solution. researchgate.netresearchgate.net This type of analysis can be useful for understanding the compound's behavior in the presence of metal ions.

Table 2: Summary of Advanced Analytical Methodologies

Technique Principle Application for this compound
HPLC Differential partitioning between a stationary and mobile phase Purity assessment and quantification
GC-MS Separation of volatile compounds followed by mass-based detection Analysis of volatile derivatives for trace-level detection and identification
LC-MS HPLC separation coupled with mass spectrometric detection Sensitive and selective analysis in complex matrices
CE Separation of ions based on electrophoretic mobility High-resolution separation of isomeric impurities
Voltammetry Measurement of current as a function of applied potential Study of redox properties and interactions with other species

Applications in Material Science Research

While direct applications of this compound in material science are not extensively documented, its parent acid, 4-fluorobenzoic acid, is utilized in the synthesis of specialized materials. As the sodium salt, this compound can serve as a direct precursor in many of these synthetic routes.

One area of application is in the synthesis of liquid crystals . Fluorinated compounds are of great interest in the design of liquid crystal materials due to the unique properties conferred by the fluorine atom, such as high polarity and steric effects, which can influence the mesophase behavior and dielectric anisotropy of the resulting materials. 4-Fluorobenzoic acid can be incorporated into the molecular structure of liquid crystals to tailor their physical properties for display applications.

Another emerging application is in the construction of metal-organic frameworks (MOFs) . MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The carboxylate group of 4-fluorobenzoate can act as a ligand, binding to metal centers to form porous, three-dimensional structures. The properties of the resulting MOF, such as its pore size and chemical environment, can be tuned by the choice of the organic ligand. Fluorinated ligands can introduce specific functionalities and affect the framework's properties.

Furthermore, 4-fluorobenzoic acid has been used in model studies for polymer synthesis , for example, in Friedel-Crafts acylation reactions to create specific polymer architectures.

Incorporation into Polymers and Composites

While direct incorporation of sodium 4-fluorobenzoate into common polymers is not extensively documented, the 4-fluorobenzoate moiety is integral to the synthesis of advanced composite materials, particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline compounds consisting of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The use of fluorinated linkers, such as 4-fluorobenzoic acid (often derived from its sodium salt), is a key strategy for creating functionalized MOFs with tailored properties. mdpi.comnih.gov

Use in Nanomaterial Development

The development of novel nanomaterials leverages the unique chemical properties of fluorinated compounds, and the 4-fluorobenzoate structure is a key component in this field. The primary application is in the synthesis of fluorinated Metal-Organic Frameworks (F-MOFs), which are a significant class of nanomaterials due to their porous, crystalline structures with nanoscale dimensions. bohrium.com

The introduction of fluorine atoms via the 4-fluorobenzoate linker into the MOF structure is a strategic approach to tune the material's surface properties. mdpi.com This functionalization can induce hydrophobicity, which is desirable for applications such as selective gas capture from humid streams or for water purification. mdpi.commdpi.com For example, rare-earth MOFs synthesized with 2-fluorobenzoic acid have resulted in fluorinated hexaclusters, creating materials with fluorine on both the linker and the metal cluster, enhancing their specialized properties. mdpi.com

The precise pore engineering possible in F-MOFs allows for their use in specialized adsorption and separation processes. Research has demonstrated that mesoporous F-MOFs exhibit exceptional adsorption capacities for fluorocarbons and chlorofluorocarbons (CFCs), which are potent greenhouse gases. researchgate.net The specific chemical environment created by the fluorinated linkers can lead to preferential adsorption of certain molecules over others, highlighting the importance of the 4-fluorobenzoate moiety in designing highly selective nanomaterials.

Role as Analytical Reagents or Standards in Chemical Analysis

Sodium 4-fluorobenzoate and its corresponding acid form, 4-fluorobenzoic acid, are utilized as analytical reagents and standards in chemical analysis. Chemical suppliers provide sodium 4-fluorobenzoate with specified purity levels, often 98% or higher, making it suitable for research and development laboratory use. jk-sci.comcalpaclab.comfishersci.com The availability of a Certificate of Analysis with these products confirms their quality and suitability as standards for various analytical procedures. clearsynth.com

4-Fluorobenzoic acid is employed as a reference compound in various analytical techniques. Its distinct spectroscopic signature allows for its use in the calibration and validation of instruments. Detailed spectral data, including NMR, Mass Spectrometry, and Infrared Spectroscopy, are publicly available, which is essential for its role as an analytical standard. nih.gov For example, 4-fluorobenzoic acid has been used in high-resolution charge density studies, which require materials of high purity and well-characterized properties. sigmaaldrich.comchemicalbook.com Its purity can be further enhanced through methods like crystallization and vacuum sublimation for highly sensitive applications. chemicalbook.com

Furthermore, it serves as a crucial intermediate in organic synthesis for creating more complex molecules for analytical and research purposes. nbinno.com The fluorine atom provides a useful probe for ¹⁹F NMR spectroscopy, a powerful analytical tool for studying molecular structure and dynamics.

Radiochemical Purity and Quality Control for Radiolabeled Variants

The 4-fluorobenzoate structure is of paramount importance in nuclear medicine and radiopharmacology, specifically in the synthesis of radiolabeling agents for Positron Emission Tomography (PET). chemicalbook.com The most prominent derivative is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), a prosthetic group used to label proteins, peptides, and antibodies with the positron-emitting radionuclide Fluorine-18 (B77423). chemicalbook.comnih.gov

The quality control of these radiolabeled compounds is critical to ensure their safety and efficacy for clinical use. The two most important parameters are radiochemical yield (RCY) and radiochemical purity (RCP). researchgate.net Radiochemical purity is defined as the proportion of the total radioactivity present in the desired chemical form. ymaws.com High RCP is essential, as impurities can interfere with the quality of the PET image or lead to an unnecessary radiation dose to non-target organs. ymaws.com

The synthesis of [¹⁸F]SFB and other radiolabeled 4-fluorobenzoate derivatives involves multi-step automated processes. nih.govnih.gov Following synthesis, rigorous quality control is performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), adapted for radioactive samples. ymaws.commdpi.com Research reports often detail the successful synthesis of [¹⁸F]SFB with high radiochemical purity, frequently exceeding 95% or even 99% after purification by HPLC or solid-phase extraction (SPE). nih.govmdpi.comresearchgate.net These quality control measures ensure that the final radiopharmaceutical product meets the stringent requirements for use in diagnostic imaging.

Q & A

Q. What are the standard protocols for synthesizing sodium 4-fluorobenzoate in aqueous media?

Sodium 4-fluorobenzoate can be synthesized via reaction of 4-fluorobenzoic acid with sodium hydroxide in aqueous conditions. For example, in coordination chemistry, it has been prepared by reacting sodium 4-fluorobenzoate with metal salts (e.g., NiSO₄·6H₂O) in water at room temperature, followed by crystallization . Methodological considerations include pH control and inert atmosphere to prevent side reactions.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing sodium 4-fluorobenzoate?

  • NMR/IR Spectroscopy : Confirm functional groups (e.g., carboxylate and fluorine) via characteristic peaks (e.g., C-F stretching at ~1100 cm⁻¹ in IR) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, π-π interactions and C–H···F bonds in cocrystals can be analyzed using programs like SHELXL .
  • Elemental Analysis : Verify purity and stoichiometry .

Q. What are the key considerations for storing sodium 4-fluorobenzoate to prevent decomposition?

Store under inert atmosphere (e.g., argon) at room temperature to avoid hygroscopic degradation or oxidation. Hazard class Xi (irritant) necessitates proper ventilation and PPE during handling .

Q. How can researchers mitigate steric hindrance and electron-withdrawing effects during derivatization of sodium 4-fluorobenzoate?

Use activating groups (e.g., esters) to enhance reactivity. For example, coupling with ethyl esters under mild conditions improves yields in fluorinated benzoate syntheses .

Advanced Research Questions

Q. How to resolve contradictions in enzymatic defluorination mechanisms of sodium 4-fluorobenzoate?

Two distinct pathways have been reported:

  • Direct Defluorination : 4-Fluorobenzoate dehalogenase from Aureobacterium sp. releases fluoride ions without structural rearrangement .
  • Indirect Pathways : Other enzymes (e.g., defluorinating enoyl-CoA hydratase) require intermediate transformations . Methodological Resolution : Compare kinetic isotope effects (KIEs) and employ isotopic labeling (¹⁸O/²H) to distinguish mechanisms .

Q. What experimental approaches are used to study the microbial degradation of sodium 4-fluorobenzoate under aerobic vs. anaerobic conditions?

  • Aerobic : Use Burkholderia cepacia or Pseudomonas sp. to study oxygen-dependent ring cleavage. Monitor metabolites (e.g., 4-hydroxybenzoate) via HPLC-MS .
  • Anaerobic : Employ sulfate-reducing bacteria and analyze defluorination rates via ion-selective electrodes .

Q. How to design experiments to analyze π-π interactions in sodium 4-fluorobenzoate cocrystals?

  • Crystallization : Grow single crystals with aromatic coformers (e.g., coumarin derivatives) .
  • Computational Modeling : Use software like ORTEP-3 to visualize centroid distances (<4 Å) and quantify stacking energies .

Q. What methodologies detect trace metabolites in enzymatic defluorination studies?

  • Fluoride Ion Detection : Ion chromatography or fluorometric assays .
  • Metabolite Profiling : LC-HRMS to identify intermediates (e.g., 4-hydroxybenzoate at ppm levels) .

Data Contradiction Analysis

Q. How to address discrepancies in reported thermal stability of fluorinated benzoate derivatives?

Conflicting data may arise from varying purity levels or measurement techniques (e.g., TGA vs. DSC). Standardize protocols using certified reference materials and replicate studies under inert conditions .

Q. Why do microbial degradation rates of sodium 4-fluorobenzoate vary across studies?

Differences in bacterial strains, nutrient availability, and fluorinated bond strength (C-F vs. C-Cl) significantly impact degradation kinetics. Use defined media and genome-sequenced strains for reproducibility .

Methodological Resources

  • Crystallography Tools : SHELXL for refinement , ORTEP-3 for visualization .
  • Synthesis Guidance : Refer to PubChem for reaction templates .
  • Safety Protocols : Follow hazard class Xi guidelines for handling irritants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.